N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
Description
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNEYAYOVFLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical research.
- Reagent in Organic Reactions : It can act as a reagent in several organic transformations, facilitating the development of new chemical entities.
Biology
- Enzyme Inhibition : N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has shown potential as an inhibitor of thiol-containing enzymes, which are crucial for various biochemical pathways. This inhibition can lead to significant alterations in cellular processes.
- Antimicrobial Activity : Research indicates that thiourea derivatives exhibit considerable antimicrobial properties, making this compound a candidate for developing new antibacterial agents. It has demonstrated effectiveness against various bacterial strains, including resistant strains.
Medicine
- Anticancer Potential : Studies have evaluated the anticancer properties of this compound against several cancer cell lines, revealing promising results that suggest it could serve as a therapeutic agent. The presence of halogen substituents enhances its lipophilicity, improving its ability to penetrate cell membranes.
- Anti-inflammatory Applications : Thioureas are known for their anti-inflammatory effects, and this compound may contribute to therapeutic strategies targeting inflammatory diseases.
Industry
- Agrochemical Development : this compound is being explored for its potential use in agrochemicals, particularly as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms.
- Materials Science : The compound's unique properties allow it to be utilized in the development of advanced materials such as polymers and coatings.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated:
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: 2 µg/mL
- Escherichia coli: 4 µg/mL
- Mycobacterium tuberculosis: 8 µg/mL
These findings highlight its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Research involving several cancer cell lines demonstrated that this compound exhibits IC50 values ranging from 5 to 20 µM against colon and prostate cancer cells. These results support further investigation into its use as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea involves its interaction with molecular targets such as enzymes. The thiourea moiety can form strong interactions with thiol groups in enzymes, leading to inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
Thiourea derivatives with pyridinyl or aryl substituents exhibit diverse biological activities. Below is a detailed comparison of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea with structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Bioactivity
Pyridinyl Core Modifications :
- The 3-chloro and 5-trifluoromethyl groups in the target compound enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., fungal cytochrome P450) .
- Fluopyram replaces the thiourea with a benzamide-ethyl linkage, improving systemic mobility in plants and extending fungicidal activity .
- 4-Methoxyphenyl substitution (CAS 722461-07-6) introduces electron-donating groups, which may improve binding to viral proteases or thrombin targets .
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiourea functional group attached to a pyridine ring with a trifluoromethyl substituent. This structural configuration contributes to its lipophilicity and potential biological interactions.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly those containing thiol groups. The trifluoromethyl group enhances its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.
- Cytotoxic Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values often below 10 µM .
Cytotoxicity and Antiproliferative Effects
- Cancer Cell Lines : Research has shown that this compound exhibits potent cytotoxicity against multiple cancer cell lines:
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this thiourea led to increased rates of both early and late apoptosis in cancer cells .
- Selectivity : The compound showed favorable selectivity over normal cells, suggesting potential for therapeutic use with minimized side effects .
Enzymatic Inhibition
The compound has been identified as an effective inhibitor of specific enzymes involved in metabolic pathways. For example:
- Inhibition of Thiol-Containing Enzymes : Its interaction with enzymes such as ABHD12 has been documented, indicating a role in modulating lipid metabolism and inflammatory responses .
Research Findings and Case Studies
A summary of relevant studies is presented below:
Q & A
Q. What are the optimal synthetic routes for N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, and how can reaction conditions be optimized?
Answer: The compound is synthesized via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinylamine and thiophosgene or isothiocyanate derivatives. Key parameters include:
Q. How can researchers characterize the structural integrity and purity of this thiourea derivative?
Answer:
- Spectroscopy : H/C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm; thiourea NH signals at δ 9.5–10.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 326.02) .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .
Q. What stability considerations are critical for handling this compound in experimental settings?
Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme inhibition : Screen against kinases or proteases (IC determination) due to thiourea’s metal-chelating properties .
- Antimicrobial activity : Use microdilution assays (MIC against Gram-negative/positive bacteria, fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC <10 μM warrant further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency against specific targets?
Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO) at the pyridine 4-position to enhance binding to kinase ATP pockets .
- Thiourea modification : Replace sulfur with selenium (selenourea analogs) to boost antiviral activity .
- In vitro validation : Use fluorescence polarization assays to quantify target engagement (e.g., HIV-1 reverse transcriptase inhibition ).
Q. What mechanistic approaches resolve contradictions in reported biological activity data?
Answer:
- Transcriptomic profiling : RNA-seq of treated cells identifies off-target effects (e.g., unintended NF-κB activation) .
- Competitive binding assays : Compare inhibition constants (K) across studies to isolate assay-specific artifacts .
- Meta-analysis : Cross-reference data from patents (e.g., antiviral vs. antifungal claims) to prioritize follow-up targets .
Q. What computational strategies predict binding modes and metabolic pathways?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 (target of fluopyram analogs) .
- ADMET prediction : SwissADME estimates metabolic liabilities (e.g., cytochrome P450-mediated oxidation of trifluoromethyl groups) .
- MD simulations : GROMACS assesses conformational stability in lipid bilayers for agrochemical applications .
Q. How can researchers address discrepancies in toxicity profiles across model organisms?
Answer:
- Species-specific metabolism : Use liver microsomes from rats vs. humans to compare metabolite generation (LC-MS/MS) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways in mammalian vs. insect cell lines .
- Regulatory alignment : Cross-check EPA tolerances (e.g., fluopicolide’s residue limits) to contextualize toxicity thresholds .
Q. What methodologies identify and quantify degradation metabolites in environmental matrices?
Answer:
- LC-HRMS : Orbitrap-based systems detect chlorinated byproducts (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-amine) in soil extracts .
- Isotopic labeling : C-labeled thiourea tracks environmental half-life (t) in OECD 307 biodegradation studies .
- QSAR modeling : Predict ecotoxicity of metabolites using EPI Suite .
Q. What strategies optimize scaled-up synthesis without compromising yield or purity?
Answer:
- Flow chemistry : Continuous reactors minimize exothermic side reactions during thiourea formation .
- Crystallization : Use antisolvent (hexane) addition to isolate high-purity crystals (>99%) for X-ray diffraction .
- Process analytics : PAT tools (e.g., FTIR in-line monitoring) ensure real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
